molecular formula C26H25N3O B2521245 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline CAS No. 638141-74-9

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2521245
CAS No.: 638141-74-9
M. Wt: 395.506
InChI Key: ULLWJEVSFQHXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a phenoxyethyl group.

Preparation Methods

The synthesis of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoxaline precursors, which are then coupled using a suitable catalyst. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogenated reagents can replace the phenoxy group with other functional groups.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline involves its interaction with biological macromolecules. The compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication process. This leads to cytotoxic effects, particularly in rapidly dividing cancer cells. The molecular targets include DNA and associated proteins involved in replication and transcription .

Comparison with Similar Compounds

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-17(2)19-13-12-18(3)16-24(19)30-15-14-29-23-11-7-4-8-20(23)25-26(29)28-22-10-6-5-9-21(22)27-25/h4-13,16-17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLWJEVSFQHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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